N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide
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Overview
Description
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a cyanocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide typically involves multiple steps, starting with the preparation of the core cyclohexyl structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tert-butyl lithium, cyanide, and various fluorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide or potassium fluoride.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as different halogenated or hydroxylated forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness: N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-17(2,3)12-6-8-18(11-20,9-7-12)21-16(23)14-5-4-13(22)10-15(14)19/h4-5,10,12,22H,6-9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYQSVXYAYAIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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